1H-Pyrazole, 4-(chloroethynyl)-1,3-dimethyl-
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Overview
Description
1H-Pyrazole, 4-(chloroethynyl)-1,3-dimethyl- is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science.
Preparation Methods
The synthesis of 1H-Pyrazole, 4-(chloroethynyl)-1,3-dimethyl- typically involves the cycloaddition of substituted aromatic aldehydes and tosylhydrazine, followed by cyclization with terminal alkynes . This method is efficient and provides good yields under mild conditions. Industrial production methods often employ multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .
Chemical Reactions Analysis
1H-Pyrazole, 4-(chloroethynyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like aryl halides and alkyl hydrazines.
Major products formed from these reactions include substituted pyrazoles, pyrazolones, and pyrazolines.
Scientific Research Applications
1H-Pyrazole, 4-(chloroethynyl)-1,3-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-(chloroethynyl)-1,3-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit enzymes like alcohol dehydrogenase and interact with estrogen receptors . These interactions lead to various biological effects, including modulation of metabolic pathways and cellular signaling.
Comparison with Similar Compounds
1H-Pyrazole, 4-(chloroethynyl)-1,3-dimethyl- can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand.
4-Phenyl-1H-pyrazole: Utilized in medicinal chemistry for its bioactive properties.
1-Phenyl-3-methyl-5-amino-pyrazole: A precursor for the synthesis of condensed heterocyclic systems.
The uniqueness of 1H-Pyrazole, 4-(chloroethynyl)-1,3-dimethyl- lies in its chloroethynyl group, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
61514-52-1 |
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Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
4-(2-chloroethynyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H7ClN2/c1-6-7(3-4-8)5-10(2)9-6/h5H,1-2H3 |
InChI Key |
BBBWQMDOUYEPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C#CCl)C |
Origin of Product |
United States |
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